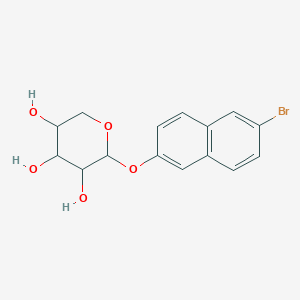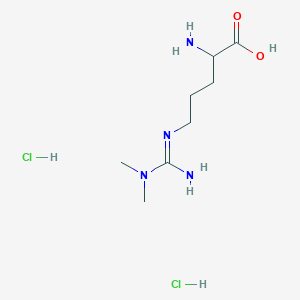
NG,NG-Dimethylarginine (dihydrochloride)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
NG,NG-Dimethylarginine (dihydrochloride): is a methylated derivative of arginine, a naturally occurring amino acid. This compound is produced in the liver and is linked to various liver conditions such as cirrhosis, alcoholic hepatitis, and acute liver failure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of NG,NG-Dimethylarginine (dihydrochloride) typically involves the methylation of arginine. The reaction conditions often include the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydroxide. The reaction is carried out under controlled temperature and pH conditions to ensure the selective methylation of the guanidino group of arginine.
Industrial Production Methods: Industrial production of NG,NG-Dimethylarginine (dihydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to obtain the compound in its pure form. The final product is usually crystallized and dried to obtain a stable powder form .
化学反応の分析
Types of Reactions: NG,NG-Dimethylarginine (dihydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the methyl groups attached to the guanidino group.
Substitution: The compound can undergo substitution reactions where the methyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of various oxidized derivatives, while substitution reactions can yield a range of substituted arginine derivatives .
科学的研究の応用
Chemistry: NG,NG-Dimethylarginine (dihydrochloride) is used as a standard for measuring L-arginine and dimethylarginines in various analytical techniques .
Biology: In biological research, this compound is used to study its effects on cardiovascular activities, particularly in the rostral ventrolateral medulla (RVLM) in rats .
Medicine: The compound is a reversible inhibitor of nitric oxide synthase (NOS) in vivo and in vitro. It is used to study its effects on hepatic deterioration and other liver-related conditions .
Industry: In the industrial sector, NG,NG-Dimethylarginine (dihydrochloride) is used in the production of various pharmaceuticals and as a research chemical in the development of new drugs .
作用機序
NG,NG-Dimethylarginine (dihydrochloride) exerts its effects by inhibiting nitric oxide synthase (NOS), an enzyme responsible for the production of nitric oxide (NO). Nitric oxide is a crucial signaling molecule involved in various physiological processes, including vasodilation and immune response. By inhibiting NOS, NG,NG-Dimethylarginine (dihydrochloride) reduces the production of nitric oxide, thereby affecting these physiological processes .
類似化合物との比較
- NG-Methyl-L-arginine acetate salt
- NG,NG’-Dimethyl-L-arginine di (p-hydroxyazobenzene-p’-sulfonate) salt
- NG-Hydroxy-L-arginine acetate salt
Comparison: NG,NG-Dimethylarginine (dihydrochloride) is unique due to its specific methylation pattern on the guanidino group of arginine. This specific structure allows it to act as a potent inhibitor of nitric oxide synthase, distinguishing it from other similar compounds that may have different methylation patterns or additional functional groups .
特性
IUPAC Name |
2-amino-5-[[amino(dimethylamino)methylidene]amino]pentanoic acid;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N4O2.2ClH/c1-12(2)8(10)11-5-3-4-6(9)7(13)14;;/h6H,3-5,9H2,1-2H3,(H2,10,11)(H,13,14);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYLNVYJOPZWPJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=NCCCC(C(=O)O)N)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20Cl2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
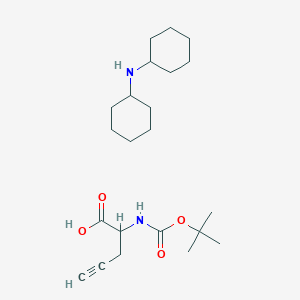

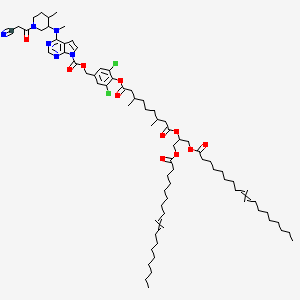

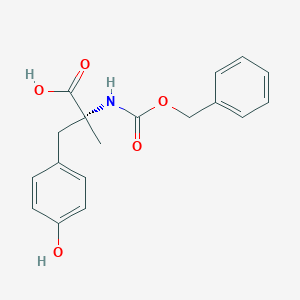
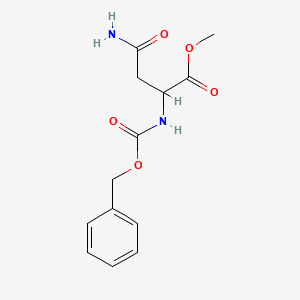
![[3-[(3-methoxyoxan-4-yl)amino]-1-propan-2-ylcyclopentyl]-[3-(trifluoromethyl)-7,8-dihydro-5H-1,6-naphthyridin-6-yl]methanone](/img/structure/B13392437.png)
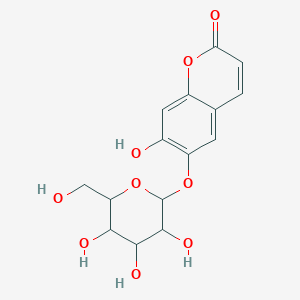
![[4-Acetyloxy-1-hydroxy-15-[2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-9,12-bis(2,2,2-trichloroethoxycarbonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B13392443.png)
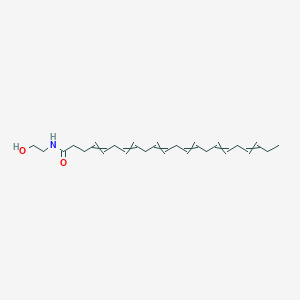
![Ethyl 2-[(2-bromophenyl)hydrazinylidene]propanoate](/img/structure/B13392470.png)
![N-[1-[2-(3,5-ditert-butyl-4-methoxyphenyl)phenyl]-2-diphenylphosphanylethyl]-2-methylpropane-2-sulfinamide](/img/structure/B13392472.png)

